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Compound of Interest

Compound Name: Ofirnoflast

Cat. No.: B15608140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for utilizing Ofirnoflast, a first-

in-class NEK7 inhibitor, to achieve optimal NLRP3 inflammasome inhibition in your

experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs),

detailed experimental protocols, and key quantitative data to ensure the successful application

of Ofirnoflast in your research.

Frequently Asked Questions (FAQs)
Q1: What is Ofirnoflast and how does it inhibit the inflammasome?

A1: Ofirnoflast is a potent and selective, orally bioavailable small molecule inhibitor of NEK7

(NIMA-related kinase 7).[1][2][3] It functions by binding to an allosteric site on NEK7, which is a

critical component for the assembly of the NLRP3 inflammasome.[1][2] This binding disrupts

the formation of the NLRP3 inflammasome complex, thereby preventing the activation of

caspase-1, the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and

IL-18, and pyroptotic cell death.[1][2]

Q2: What is the recommended starting concentration for Ofirnoflast in in vitro experiments?

A2: The optimal concentration of Ofirnoflast will vary depending on the cell type, the stimulus

used to activate the inflammasome, and the specific experimental conditions. Based on

preclinical data, Ofirnoflast has been shown to reduce the production of IL-1β, IL-6, and IL-8 in
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THP-1 cells.[4] A dose-response experiment is always recommended to determine the IC50

(half-maximal inhibitory concentration) in your specific model. A good starting point for a dose-

response curve could range from 1 nM to 10 µM.

Q3: How should I prepare and store Ofirnoflast stock solutions?

A3: Ofirnoflast is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 100 mg/mL

(199.43 mM).[3] For cell culture experiments, it is advisable to prepare a high-concentration

stock solution in sterile DMSO. To prepare a working solution, the DMSO stock should be

further diluted in your cell culture medium to the desired final concentration. It is critical to

ensure that the final DMSO concentration in your cell culture is kept low (typically below 0.5%,

and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Store the powdered form of

Ofirnoflast at -20°C for up to 3 years.[3] Once dissolved in DMSO, aliquot the stock solution

into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months.[3]

Q4: What are the signs of Ofirnoflast instability in my experiments?

A4: A gradual or sudden loss of inhibitory activity over the course of a long-term experiment

can indicate compound instability. This may be due to degradation in the aqueous environment

of the cell culture medium. To assess stability, you can incubate Ofirnoflast in your specific cell

culture medium (without cells) for the duration of your experiment and measure its

concentration at different time points using analytical methods like HPLC-MS.

Q5: What potential off-target effects should I be aware of?

A5: Ofirnoflast is designed as a selective NEK7 inhibitor. However, like any small molecule

inhibitor, the possibility of off-target effects exists, especially at higher concentrations. To

confirm that the observed effects are due to NEK7 inhibition, consider including appropriate

controls such as a structurally unrelated NLRP3 inhibitor or using genetic approaches like

siRNA-mediated knockdown of NEK7. Performing a broader kinase screen can also help

identify potential off-target interactions.[5][6][7]
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Problem Possible Cause Suggested Solution

No or low inhibition of

inflammasome activation (e.g.,

no reduction in IL-1β release)

1. Suboptimal Ofirnoflast

concentration: The

concentration used may be too

low for your specific cell type

or stimulus. 2. Compound

instability: Ofirnoflast may have

degraded in the stock solution

or cell culture medium. 3.

Inefficient inflammasome

activation: The cells may not

be properly primed (Signal 1)

or activated (Signal 2). 4. Cell

health issues: Cells may be

unhealthy or at a high passage

number, leading to altered

responses.

1. Perform a dose-response

experiment to determine the

IC50. Start with a broader

concentration range (e.g., 1

nM to 10 µM). 2. Prepare fresh

stock solutions and working

dilutions. Assess the stability of

Ofirnoflast in your specific

medium. 3. Confirm efficient

priming by measuring pro-IL-

1β levels via Western blot or

qPCR. Optimize the

concentration and incubation

time of your priming and

activation agents. 4. Use low-

passage, healthy cells for your

experiments. Perform a cell

viability assay to ensure cell

health.

High background signal or

inconsistent results

1. DMSO toxicity: The final

DMSO concentration in the

culture medium may be too

high. 2. Cell handling

variability: Inconsistent cell

seeding density or stimulation

times. 3. Assay variability:

Pipetting errors or issues with

reagent stability.

1. Ensure the final DMSO

concentration is below 0.5%

(ideally ≤ 0.1%) and is

consistent across all wells,

including vehicle controls. 2.

Standardize cell seeding

protocols and ensure precise

timing for all treatment steps.

3. Use calibrated pipettes and

fresh reagents. Include

appropriate positive and

negative controls in every

experiment.
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Observed cytotoxicity at

expected inhibitory

concentrations

1. On-target toxicity: Inhibition

of NEK7 might have cytotoxic

effects in your specific cell

type. 2. Off-target effects:

Ofirnoflast may be hitting other

essential cellular targets at the

concentrations used. 3.

Solvent toxicity: High DMSO

concentrations can be

cytotoxic.

1. Perform a cytotoxicity assay

(e.g., LDH or MTT assay) in

parallel with your functional

assay to determine the toxic

concentration range. 2. Test a

structurally different NEK7 or

NLRP3 inhibitor to see if the

cytotoxicity is target-related.

Consider a kinase selectivity

screen to identify potential off-

targets. 3. Re-evaluate and

lower the final DMSO

concentration.

Quantitative Data
While specific IC50 values for Ofirnoflast are not yet widely published in peer-reviewed

literature, preclinical data from Halia Therapeutics indicates its potency in cellular assays.[4]

For comparison and as a starting point for your own experiments, the following table provides

typical IC50 values for a well-characterized NLRP3 inhibitor, MCC950.

Table 1: Representative IC50 Values for the NLRP3 Inhibitor MCC950

Cell Type Activator Assay IC50 (nM)

THP-1 cells Nigericin IL-1β release 124[8]

Primary human

monocytes
Nigericin IL-1β release 530[8]

Post-differentiated

THP-1 cells
Nigericin IL-1β release 4[9]

Neonatal microglia ATP IL-1β release 60[10]

Note: These values are for MCC950 and should be used as a general reference. The optimal

concentration for Ofirnoflast must be determined experimentally.
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Experimental Protocols
Protocol 1: Determination of Ofirnoflast IC50 for IL-1β
Release in THP-1 Macrophages
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of

Ofirnoflast for NLRP3 inflammasome-mediated IL-1β release in phorbol 12-myristate 13-

acetate (PMA)-differentiated THP-1 cells.

Materials:

THP-1 monocytic cell line

RPMI-1640 cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Phorbol 12-myristate 13-acetate (PMA)

Lipopolysaccharide (LPS)

Nigericin or ATP

Ofirnoflast

DMSO (cell culture grade)

Human IL-1β ELISA kit

96-well cell culture plates

Methodology:

Cell Culture and Differentiation:

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-

Streptomycin.
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To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well

plate at a density of 5 x 10^4 cells/well and treat with 100 ng/mL PMA for 48-72 hours.[8]

Priming (Signal 1):

After differentiation, replace the medium with fresh RPMI-1640 containing 1% FBS.

Prime the cells with 1 µg/mL LPS for 3-4 hours.[8]

Inhibitor Treatment:

Prepare a serial dilution of Ofirnoflast in RPMI-1640 (1% FBS) to achieve a range of final

concentrations (e.g., 0.1 nM to 10 µM).

Include a vehicle control with the same final concentration of DMSO as the highest

Ofirnoflast concentration.

Remove the LPS-containing medium and add the medium with the different concentrations

of Ofirnoflast or vehicle control.

Pre-incubate the cells with the inhibitor for 30-60 minutes.

Activation (Signal 2):

Add the NLRP3 activator, such as Nigericin (final concentration 10 µM) or ATP (final

concentration 5 mM), to the wells.[8][9]

Incubate for the appropriate time (e.g., 1-2 hours for Nigericin, 30-60 minutes for ATP).

Sample Collection and Analysis:

Centrifuge the plate at 300 x g for 5 minutes.

Carefully collect the cell culture supernatant.

Measure the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit

according to the manufacturer's instructions.

Data Analysis:
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Calculate the percentage of IL-1β inhibition for each Ofirnoflast concentration compared

to the vehicle control.

Plot the percentage of inhibition against the logarithm of the Ofirnoflast concentration and

fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: ASC Speck Formation Assay in BMDMs
This protocol outlines the visualization and quantification of Apoptosis-associated speck-like

protein containing a CARD (ASC) speck formation in bone marrow-derived macrophages

(BMDMs) to assess the inhibitory effect of Ofirnoflast.

Materials:

Bone marrow cells from mice

DMEM cell culture medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

M-CSF (Macrophage Colony-Stimulating Factor)

Lipopolysaccharide (LPS)

ATP

Ofirnoflast

DMSO (cell culture grade)

4% Paraformaldehyde (PFA)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against ASC
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Fluorescently labeled secondary antibody

DAPI (for nuclear staining)

Fluorescence microscope

Methodology:

BMDM Differentiation:

Isolate bone marrow cells from the femurs and tibias of mice.

Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and

20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

Cell Seeding and Priming:

Seed the differentiated BMDMs onto glass coverslips in a 24-well plate.

Prime the cells with 500 ng/mL LPS for 4 hours.

Inhibitor Treatment and Activation:

Pre-treat the cells with the desired concentrations of Ofirnoflast or vehicle control for 30-

60 minutes.

Activate the inflammasome by adding 5 mM ATP for 30-60 minutes.[11]

Immunofluorescence Staining:

Fix the cells with 4% PFA for 15 minutes.

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

Block non-specific binding with 5% BSA for 1 hour.

Incubate with a primary antibody against ASC overnight at 4°C.

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b15608140?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10786283/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15608140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Counterstain the nuclei with DAPI.

Imaging and Quantification:

Mount the coverslips onto microscope slides.

Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct,

bright puncta in the cytoplasm.

Quantify the percentage of cells containing ASC specks in at least five different fields of

view for each condition.

Visualizations
NLRP3 Inflammasome Signaling Pathway and
Ofirnoflast's Point of Inhibition
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NLRP3 Inflammasome Activation and Ofirnoflast Inhibition
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Caption: Ofirnoflast inhibits NLRP3 inflammasome assembly by targeting NEK7.
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Experimental Workflow for Optimizing Ofirnoflast
Concentration

Start

Prepare Cells
(e.g., THP-1 differentiation, BMDM isolation)

Perform Dose-Response Experiment
(e.g., 1 nM to 10 µM Ofirnoflast)

Prime Cells (Signal 1)
(e.g., LPS)

Add Ofirnoflast & Vehicle Control

Activate Inflammasome (Signal 2)
(e.g., Nigericin, ATP)

Collect Supernatants/Lyse Cells

Measure Readout
(e.g., IL-1β ELISA, ASC Specks, Caspase-1 Activity)

Analyze Data & Determine IC50

Select Optimal Concentration for Future Experiments

End
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Click to download full resolution via product page

Caption: Workflow for determining the optimal Ofirnoflast concentration.

Troubleshooting Decision Tree for Suboptimal
Inflammasome Inhibition
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Suboptimal Inhibition Observed

Is Ofirnoflast concentration optimized?

Is the Ofirnoflast solution fresh and properly stored?

Yes

Perform a dose-response
experiment to find the IC50.

No

Is inflammasome activation efficient?

Yes

Prepare fresh stock and working
solutions of Ofirnoflast.

No

Are the cells healthy and low passage?

Yes

Optimize priming (LPS) and activation
(e.g., Nigericin, ATP) conditions.

No

Is the final DMSO concentration <0.5%?

Yes

Use a new batch of low-passage,
healthy cells.

No

Lower the final DMSO concentration
and ensure consistent vehicle control.

No

Re-evaluate experiment

Yes

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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